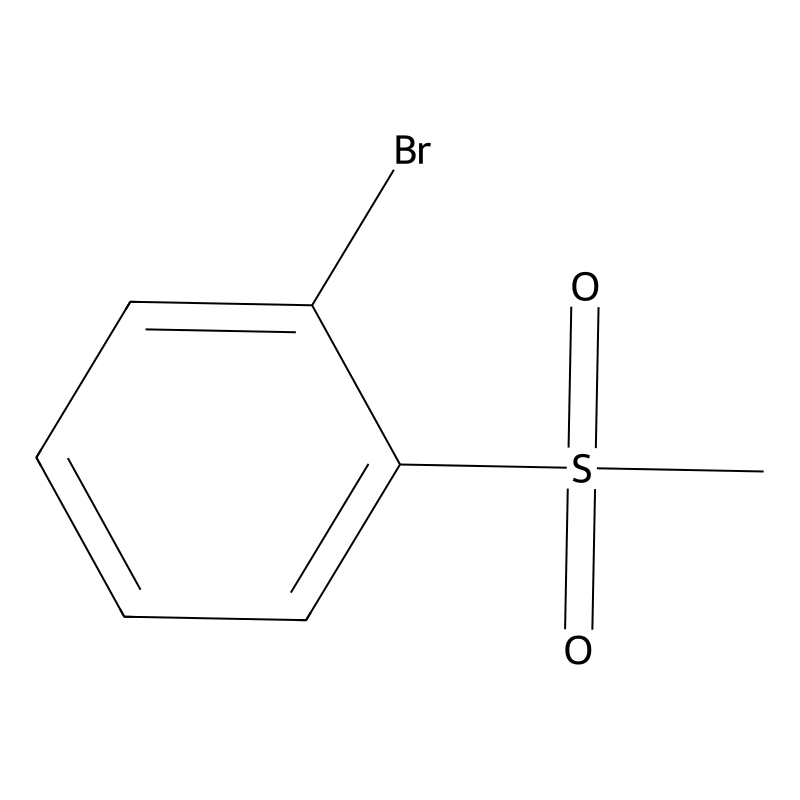

2-Bromophenyl methyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

C–S Bond Functionalization of Sulfones

Scientific Field: Organic Chemistry

Application Summary: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades.

Methods of Application: This involves using catalysts to facilitate the reaction and functionalize the C–S bond in the sulfone. The exact procedures and conditions can vary depending on the specific reaction.

Results or Outcomes: These reactions enable catalytic C–C and C–X bond construction, expanding the flexibility of C–S bonds.

Synthesis of Biaryl Methyl Sulfones

Application Summary: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones.

Methods of Application: This involves using a reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane.

Results or Outcomes: The product of this reaction is a biaryl methyl sulfone.

Disproportionation Reactions

Application Summary: Bromomethyl phenyl sulfone undergoes disproportionation with KOH in DMSO at room temperature to yield methyl phenyl sulfone and dibromomethyl phenyl sulfone.

Methods of Application: This involves mixing bromomethyl phenyl sulfone with KOH in DMSO and allowing the reaction to proceed at room temperature.

Results or Outcomes: The products of this reaction are methyl phenyl sulfone and dibromomethyl phenyl sulfone.

2-Bromophenyl methyl sulfone is an organic compound with the molecular formula C₇H₇BrO₂S. It features a bromine atom attached to a phenyl group, which is further connected to a methyl sulfone functional group. This compound is characterized by its aromatic structure, which includes a benzene ring, and exhibits unique chemical properties due to the presence of the sulfone moiety. The sulfone group contributes to its reactivity and potential applications in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.

- Oxidation: The methyl sulfide can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used .

- Reduction: Under appropriate conditions, the sulfone can be reduced to form sulfides.

These reactions are essential for synthesizing related compounds and exploring their properties .

The biological activity of 2-bromophenyl methyl sulfone has been explored in various studies. It has shown potential as:

- Antimicrobial Agent: Exhibiting activity against certain bacterial strains.

- Cytotoxicity: Some studies indicate that it may possess cytotoxic properties against cancer cell lines, making it a candidate for further pharmacological investigations .

- Enzyme Inhibition: It has been identified as an inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Several methods exist for synthesizing 2-bromophenyl methyl sulfone. A common approach involves:

- Starting Material: Using bromobenzene as the precursor.

- Sulfone Formation: Reacting bromobenzene with sodium methyl sulfinate or similar reagents under controlled conditions.

- Yield Optimization: Adjusting reaction parameters such as temperature and time can enhance yield and purity, often exceeding 85% in optimized processes .

2-Bromophenyl methyl sulfone finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: Potentially used in developing herbicides or pesticides due to its biological activity.

- Material Science: Employed in creating specialty polymers or coatings that require specific chemical properties .

Interaction studies have shown that 2-bromophenyl methyl sulfone can interact with various biomolecules:

- Protein Binding: It may bind to proteins, affecting their function and stability.

- Metabolic Pathways: Its role as a cytochrome P450 inhibitor suggests significant interactions within metabolic pathways, which could influence drug interactions and efficacy .

Several compounds share structural or functional similarities with 2-bromophenyl methyl sulfone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromophenyl methyl sulfone | C₇H₇BrO₂S | Similar structure; different bromine position |

| 3-Bromophenyl methyl sulfone | C₇H₇BrO₂S | Another positional isomer; distinct reactivity |

| Phenyl methyl sulfone | C₇H₈O₂S | Lacks bromine; serves as a baseline compound |

| 2-Chlorophenyl methyl sulfone | C₇H₇ClO₂S | Chlorine substitution; differing biological activity |

The uniqueness of 2-bromophenyl methyl sulfone lies in its specific bromination pattern, which influences its reactivity and biological interactions compared to other similar compounds. This specificity can lead to varied applications in medicinal chemistry and materials science .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant